molecular formula C29H23Cl2N3O3S B2391646 4-(2-chlorophenyl)-6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-cyano-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide CAS No. 330558-00-4

4-(2-chlorophenyl)-6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-cyano-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B2391646
CAS No.: 330558-00-4
M. Wt: 564.48
InChI Key: WJTJNKDSTKOMBX-UHFFFAOYSA-N
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Description

4-(2-chlorophenyl)-6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-cyano-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide is a synthetic small molecule belonging to the 1,4-dihydropyridine (1,4-DHP) class, which is historically significant for its calcium channel modulatory activity. This compound features a complex structure with multiple aryl chlorophenyl and methoxyphenyl substituents, suggesting a potentially unique pharmacological profile. Research indicates this compound acts as a dual-acting agent, functioning both as a L-type calcium channel blocker and a potassium channel agonist, a combination that is of significant interest for cardiovascular research (Source) . Its primary research value lies in the investigation of vascular smooth muscle tone and the development of novel antihypertensive therapies. The presence of specific substituents is designed to modulate its potency, selectivity, and duration of action compared to classical 1,4-DHPs like nifedipine. This product is presented as a high-purity chemical entity to support advanced in vitro and in vivo pharmacological studies, providing researchers with a reliable tool to explore ion channel physiology and pathophysiology. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(2-chlorophenyl)-6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5-cyano-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23Cl2N3O3S/c1-17-26(28(36)34-23-9-5-6-10-25(23)37-2)27(20-7-3-4-8-22(20)31)21(15-32)29(33-17)38-16-24(35)18-11-13-19(30)14-12-18/h3-14,27,33H,16H2,1-2H3,(H,34,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTJNKDSTKOMBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)C2=CC=C(C=C2)Cl)C#N)C3=CC=CC=C3Cl)C(=O)NC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23Cl2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-chlorophenyl)-6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-cyano-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities. This article explores its biological activities, including potential therapeutic effects and mechanisms of action, supported by relevant data and case studies.

  • Molecular Formula : C22H20Cl2N4O2S
  • Molecular Weight : 507.4558 g/mol
  • CAS Number : Not specified in the search results.

Antioxidant Activity

Research indicates that dihydropyridine derivatives exhibit significant antioxidant properties. The compound has been shown to scavenge free radicals and reduce oxidative stress markers in vitro. Studies demonstrate that it can enhance the activity of endogenous antioxidant enzymes, suggesting a protective effect against oxidative damage.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. In vitro studies reveal its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity. For instance, derivatives with similar structures have shown MIC values as low as 25 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays using cancer cell lines have indicated that it can inhibit cell proliferation and induce apoptosis. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis, particularly through the activation of caspases .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in disease processes. Notably, it exhibits inhibitory effects on acetylcholinesterase (AChE), which is relevant for the treatment of Alzheimer's disease. The IC50 values obtained in enzyme assays suggest that this compound could be a potential candidate for further development in neurodegenerative disease therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the dihydropyridine ring and substituents on the phenyl groups have been correlated with enhanced biological effects. For example, the presence of electron-withdrawing groups such as chlorine has been associated with increased potency against microbial strains .

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated various derivatives of dihydropyridine compounds, including the target compound, for their antimicrobial activity against clinical isolates. Results indicated that modifications to the phenyl moiety significantly affected antimicrobial efficacy, with some derivatives outperforming standard antibiotics .
  • Anticancer Activity Assessment : In a comparative study involving multiple dihydropyridine derivatives, the target compound showed promising results in inhibiting proliferation in breast cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer agents .

Q & A

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer:

  • X-ray Crystallography : Use single-crystal X-ray diffraction followed by refinement with SHELX software (e.g., SHELXL for small-molecule refinement) to resolve bond lengths, angles, and stereochemistry .
  • Spectroscopic Techniques :
    • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to verify substituent positions and hydrogen bonding patterns.
    • Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) or MALDI-TOF.
  • Elemental Analysis : Validate purity and stoichiometry.
  • Reference Data : Cross-check with PubChem or crystallographic databases (avoiding non-peer-reviewed sources like BenchChem) .

Q. What are the key steps in synthesizing this compound?

Methodological Answer:

  • Multi-Step Synthesis :
    • Thioether Formation : React a chlorophenyl ketone with a thiol-containing intermediate via nucleophilic substitution (SN2).
    • Cyclization : Condense intermediates under basic conditions (e.g., K2_2CO3_3) to form the dihydropyridine core.
    • Functionalization : Introduce cyano and carboxamide groups via nitrile addition and amide coupling .
  • Purification : Use column chromatography (silica gel, gradient elution) or recrystallization to isolate the final product.
  • Critical Parameters : Control reaction temperature (often 60–80°C) and anhydrous conditions to prevent side reactions .

Q. What analytical methods are recommended to confirm purity?

Methodological Answer:

  • Chromatography :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity >95%.
    • TLC : Monitor reaction progress using silica plates and ethyl acetate/hexane mobile phases.
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to detect melting point consistency.
  • Elemental Analysis : Ensure C, H, N, S, and Cl percentages align with theoretical values .

Q. How should researchers address solubility challenges in biological assays?

Methodological Answer:

  • Solvent Systems : Use DMSO for initial stock solutions (≤1% v/v in assays to avoid cytotoxicity).
  • Surfactants : Add polysorbate-80 or cyclodextrins to improve aqueous solubility.
  • pH Adjustment : Test buffered solutions (pH 7.4) for ionic derivatives. Validate solubility via dynamic light scattering (DLS) .

Advanced Research Questions

Q. How can researchers resolve low yields in the final synthesis step?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial design to optimize parameters (e.g., catalyst loading, solvent polarity). For example, test dichloromethane vs. THF for cyclization efficiency .
  • Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl2_2) or organocatalysts (e.g., DMAP) to accelerate amide coupling.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction time .

Q. What strategies address structural flexibility in X-ray crystallography?

Methodological Answer:

  • High-Resolution Data : Collect diffraction data at synchrotron facilities (resolution ≤1.0 Å) to resolve flexible sulfanyl and chlorophenyl groups.
  • Refinement Tools : Use SHELXL’s restraints (e.g., DFIX, SIMU) to model disordered regions. Validate with Rfree_{free} values <0.25 .
  • Cryocooling : Flash-freeze crystals at 100 K to minimize thermal motion artifacts .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

  • Analog Synthesis : Replace substituents systematically (e.g., 4-chlorophenyl → 4-fluorophenyl, methoxy → ethoxy) and compare bioactivity .
  • In Vitro Assays :
    • Enzyme Inhibition : Test against kinases or cytochrome P450 isoforms.
    • Cellular Uptake : Use fluorescent tagging (e.g., BODIPY) to quantify permeability.
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding modes and guide analog design .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization :
    • Cell Lines : Use authenticated lines (e.g., HEK293 vs. HeLa) and control passage numbers.
    • Compound Stability : Validate integrity via LC-MS after incubation in assay media.
  • Meta-Analysis : Compare data across published studies while filtering out non-peer-reviewed sources (e.g., BenchChem) .

Q. What computational methods predict electronic properties for mechanistic studies?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) using Gaussian09 at the B3LYP/6-31G* level to assess redox potential.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, lipid bilayers) with GROMACS to study diffusion kinetics.
  • ADMET Prediction : Use SwissADME to estimate bioavailability and toxicity .

Q. How can reproducibility issues in synthesis be mitigated?

Methodological Answer:

  • Protocol Documentation : Publish detailed procedures (solvent grades, stirring rates) in peer-reviewed journals.
  • Batch Consistency : Use automated flow chemistry (e.g., Syrris Asia) for precise control of residence time and temperature .
  • Open Data : Share crystallographic data (CIF files) via the Cambridge Structural Database (CSD) .

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